molecular formula C5H6N4O3 B1384196 2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one CAS No. 4214-85-1

2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one

Cat. No.: B1384196
CAS No.: 4214-85-1
M. Wt: 170.13 g/mol
InChI Key: PFTYCGMGNJVFIX-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C5H6N4O3. It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one typically involves the nitration of 2-amino-4-hydroxy-6-methylpyrimidine. The reaction is carried out by adding nitric acid dropwise to a solution of 2-amino-4-hydroxy-6-methylpyrimidine in sulfuric acid, maintaining the temperature below 6°C using an ice bath. The mixture is then warmed to room temperature and stirred for several hours. The product is precipitated by adding the reaction mixture to cold ethyl ether and then filtered and purified .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale nitration reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which have significant applications in medicinal chemistry and materials science.

Scientific Research Applications

2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as cAMP-phosphodiesterase, leading to various biochemical effects. It also supports adenosine inhibition of thrombocytopenia and enhances the biosynthesis of prostacyclin, which has anti-aggregation activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group at position 5 and methyl group at position 6 make it a valuable intermediate in the synthesis of various bioactive compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-amino-4-methyl-5-nitro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c1-2-3(9(11)12)4(10)8-5(6)7-2/h1H3,(H3,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTYCGMGNJVFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291168
Record name 2-Amino-6-methyl-5-nitropyrimidin-4(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4214-85-1
Record name 4214-85-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-6-methyl-5-nitropyrimidin-4(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-methyl-5-nitropyrimidin-4-ol
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Synthesis routes and methods

Procedure details

To a mixture of 2-amino-6-methylpyrimidin-4(3H)-one (50 g, 0.4 mol) in 250 mL of H2SO4 at 0° C. was added 40 mL of HNO3 with an additional funnel. After being stirred at room temperature for 3 h, the reaction mixture was slowly poured into 3.6 L of diethyl ether and stirred for 15 min. Decant the ether solution and added 1.0 L of ethyl acetate to the solid and stirred for 10 h. The solid (54.8 g, 81% yield) was filtered and used for next step without any further purification.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
3.6 L
Type
reactant
Reaction Step Three
Name
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one
Reactant of Route 2
2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one
Reactant of Route 3
2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one

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